molecular formula C6H5ClN4 B7791666 6-chloro-8-methyl-1H-purine

6-chloro-8-methyl-1H-purine

Cat. No.: B7791666
M. Wt: 168.58 g/mol
InChI Key: MZYQXIIORWCBHF-UHFFFAOYSA-N
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Description

Overview of Purine (B94841) Chemistry and its Significance in Biological Systems

Purines are fundamental heterocyclic aromatic organic compounds, composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. rsc.org This core structure is the foundation for some of the most vital molecules in all living organisms. acs.org The most well-known purines are adenine (B156593) and guanine (B1146940), which are the essential building blocks of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). ontosight.ai Within DNA and RNA, these purine bases form specific hydrogen bonds with their complementary pyrimidine bases (thymine or uracil, and cytosine), a principle that underpins the genetic code and the storage and transmission of hereditary information.

Beyond their role in genetics, purines are central to cellular metabolism and energy transfer. Adenosine (B11128) triphosphate (ATP) is the universal energy currency of the cell, storing and transporting chemical energy within its high-energy phosphate (B84403) bonds to drive countless metabolic reactions. Purine derivatives also function as critical components of essential coenzymes, such as NAD (nicotinamide adenine dinucleotide) and FAD (flavin adenine dinucleotide), which are vital for redox reactions in cellular respiration. Furthermore, purines and their nucleosides, like adenosine, act as important signaling molecules in various physiological processes, including neurotransmission and muscle contraction, by binding to specific purinergic receptors. ontosight.ai

The metabolic pathways of purines are tightly regulated, and imbalances can lead to significant health issues. For example, the breakdown of purines in humans produces uric acid, and its overproduction or insufficient excretion can lead to hyperuricemia and gout. researchgate.net The profound importance of purines in virtually all life processes underscores the intense research interest in their chemistry and biology. acs.org

The Purine Scaffold as a Privileged Structure in Medicinal Chemistry and Drug Discovery

In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a basis for the design of a wide range of bioactive compounds. researchgate.net The purine ring system is widely recognized as one of the most important privileged scaffolds in drug discovery. acs.org This status is attributed to its natural role in interacting with a vast number of proteins, such as kinases, polymerases, and G-protein-coupled receptors (GPCRs). researchgate.net It is estimated that approximately 10% of the proteins encoded in the yeast genome rely on purine-containing compounds for their function. researchgate.net

The versatility of the purine scaffold allows for chemical modifications at several positions (e.g., C2, C6, N7, N9), enabling chemists to fine-tune the shape, size, and electronic properties of the molecule to achieve desired potency and selectivity for a specific biological target. rsc.orgrsc.org This has led to the development of numerous purine-based drugs with diverse therapeutic applications. researchgate.net Many of these drugs are analogues of the natural purine nucleosides, adenosine and guanosine.

The applications of purine derivatives are extensive, encompassing treatments for cancer, viral infections, and inflammatory diseases. researchgate.net For instance, many anticancer drugs are purine analogues that interfere with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. Similarly, antiviral agents like Acyclovir and Ganciclovir mimic natural purine nucleosides to inhibit viral DNA polymerases. The ability to generate large libraries of diverse molecules from the purine core makes it a cornerstone of modern drug discovery programs, continually yielding new therapeutic leads. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-8-methyl-1H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYQXIIORWCBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NC=NC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(NC=NC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Studies of Chemical Reactions and Derivatization of 6 Chloro 8 Methyl 1h Purine

Nucleophilic Substitution Reactivity at the Purine (B94841) Core

The C6 position of the purine ring in 6-chloro-8-methyl-1H-purine is highly electrophilic and prone to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing nature of the nitrogen atoms within the heterocyclic ring system, which stabilizes the intermediate formed during the substitution process. The chlorine atom acts as an effective leaving group, facilitating its displacement by a variety of nucleophiles.

Nucleophilic displacement is a frequently employed strategy for introducing a diverse range of substituents at the C6 position. Common nucleophiles used in these reactions include:

N-Nucleophiles: Primary and secondary amines react to form 6-aminopurine derivatives. These reactions are often carried out in a suitable solvent like n-butanol at elevated temperatures. nih.gov

S-Nucleophiles: Thiols and hydrosulfides can displace the chloride to yield 6-thiopurine analogs. For instance, 6-mercaptopurine (B1684380) can be prepared from 6-chloropurine (B14466) by heating with potassium hydrosulfide. google.com

O-Nucleophiles: Alkoxides and hydroxides can be used, although reactions with N- and S-nucleophiles are more common.

C-Nucleophiles: Activated aromatic compounds can react with 6-chloropurines in the presence of a Lewis acid like aluminum chloride to form C6-aryl-substituted purines. nih.gov

The general mechanism for the SNAr reaction involves two steps: addition of the nucleophile to the C6 carbon to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. youtube.comchemrxiv.org The reactivity of the different positions on the purine ring generally follows the order C6 > C2 > C8 for nucleophilic attack.

Derivatization of 6-chloropurines is a foundational method for creating libraries of compounds for biological screening. nih.govresearchgate.net For example, the chlorine at C6 can be readily substituted with various amines, a reaction that serves as a key step in the synthesis of N-substituted adenine (B156593) derivatives. nih.gov

Investigation of Reaction Kinetics and Mechanisms in Derivatization

Understanding the kinetics and mechanisms of derivatization is crucial for optimizing reaction conditions and controlling product formation. Kinetic studies on the nucleophilic substitution of related compounds, such as 6-chloropurine ribonucleoside, reveal that the reaction rates are directly proportional to the concentration of the attacking nucleophile's free base form. acs.org

Kinetic investigations comparing the reactivity of various 6-halopurines have shown that the nature of the halogen atom influences the substitution rate, though the order can depend on the nucleophile used. byu.edu For instance, some studies have found 6-iodopurine (B1310063) and 6-bromopurine (B104554) nucleosides to be more reactive than their 6-chloropurine counterparts in SNAr reactions with certain weak nucleophiles. byu.edu

Reaction conditions play a significant role in both the rate and outcome of the derivatization. Factors such as solvent, temperature, and the presence of catalysts can be manipulated to control regioselectivity, particularly when multiple reactive sites exist on the purine ring. For example, in the alkylation of 6-chloropurine, reaction conditions can be tuned to favor the formation of either N7 or N9 isomers. nih.gov Kinetically controlled conditions (e.g., lower temperature, specific catalysts like SnCl₄) can favor the N7 product, while thermodynamically controlled conditions (e.g., higher temperature, longer reaction times) tend to yield the more stable N9 isomer. nih.gov

ParameterConditionEffect on ReactionTypical Observation
Nucleophile Concentration IncreasedIncreases reaction rateRate is often first-order with respect to the nucleophile concentration. acs.org
Temperature IncreasedIncreases reaction rateCan shift reaction control from kinetic to thermodynamic, affecting isomer distribution. nih.gov
Solvent Polar Aprotic (e.g., DMSO, ACN)Generally accelerates SNAr reactionsSolvent choice can influence the rate of side-product formation and isomer ratios. nih.gov
Catalyst Lewis Acid (e.g., SnCl₄)Can promote and direct reactionsUsed to achieve regioselectivity in reactions like N-alkylation. nih.gov

Rational Design of Derivatized this compound for Specific Research Applications

The derivatization of this compound is not arbitrary but is often guided by the principles of rational drug design to create molecules with specific biological activities. The 6-chloropurine scaffold is a key starting material for developing compounds intended to interact with biological targets like enzymes and receptors. chemrxiv.org

A primary application is in the development of potential therapeutic agents, including anticancer and antiviral compounds. researchgate.netmdpi.com For example, by substituting the C6-chloro group with various chiral amino acid amides, researchers have synthesized novel purine nucleoside analogs and evaluated their antiproliferative activity against human leukemia cell lines. mdpi.com The goal of such modifications is to enhance the molecule's affinity for a specific biological target or to improve its pharmacological properties.

Another area of application is the development of antibacterial agents. In one study, derivatives of a related heterocyclic system, 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine, were synthesized and attached to another molecule to create novel compounds with activity against bacteria like Staphylococcus aureus. mdpi.com This approach demonstrates how the chloro-substituted heterocycle serves as a handle for creating more complex molecular architectures.

The process involves synthesizing a library of related compounds where the substituent at the C6 position is systematically varied. These libraries are then screened for biological activity. Structure-activity relationship (SAR) studies help identify which chemical features are essential for the desired effect, guiding the design of next-generation compounds with improved potency and selectivity.

Starting ScaffoldDerivative TypeIntended Research ApplicationDesign Rationale
6-Chloropurine6-MercaptopurineAnticancer (Leukemia)Acts as an antimetabolite, interfering with nucleic acid synthesis. google.com
6-Chloropurine RibosideC6-Amino Acid Amide ConjugatesAnticancerTo create novel nucleoside analogs with potential to inhibit cell proliferation. mdpi.com
6-ChloropurineC6-Aryl DerivativesGeneral Drug DiscoveryTo create highly functionalized purine analogs for biological screening. nih.gov
6-ChloropurineN-Substituted Adenine DerivativesAntiviral, AnticancerTo explore the biological activity of N7- and N9-substituted purines. nih.gov

In Vitro Biological Activity and Molecular Mechanism Elucidation of 6 Chloro 8 Methyl 1h Purine Derivatives

Evaluation of Biological Activity in Cellular and Biochemical Assays

Derivatives of 6-chloropurine (B14466) have been extensively evaluated for their cytotoxic and antiproliferative activities against a variety of human cancer cell lines. Cellular assays, such as the sulforhodamine B (SRB) assay, are commonly employed to determine the concentration at which these compounds inhibit cell growth by 50% (GI50). For instance, a series of novel 6,8,9-trisubstituted purine (B94841) analogues were tested against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.gov Certain derivatives exhibited notable cytotoxic activity, with some compounds demonstrating greater efficacy than clinically used anticancer agents like 5-Fluorouracil and Fludarabine in specific cell lines. nih.gov

Another study focused on 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives and their antiproliferative effects on four human cancer cell lines: A549 (lung), MGC803 (gastric), PC-3 (prostate), and TE-1 (esophageal). nih.gov One particular compound from this series, featuring a terminal piperazine (B1678402) appendage, displayed potent antiproliferative activity against the A549 lung cancer cell line with an IC50 value of 2.80 μM, while showing significantly lower toxicity to normal gastric epithelial cells (GES-1), indicating a degree of selectivity. nih.gov

Furthermore, nucleoside derivatives of 6-chloropurine have been investigated for their antitumor potential against human melanoma, lung, ovarian, and colon adenocarcinoma cell lines. nih.gov These compounds exhibited micromolar GI50 values, comparable to the structurally similar chemotherapeutic drug, cladribine. nih.gov Biochemical assays have further elucidated the mechanisms underlying these cellular effects, often pointing towards the induction of apoptosis and cell cycle arrest. nih.gov

Cytotoxic Activity of Selected 6-Chloropurine Derivatives
Compound TypeCell LineAssayActivity Metric (e.g., IC50, GI50)Observed ActivityReference
6,8,9-trisubstituted purine analogueHuh7 (Liver Cancer)SRBIC5014.2 μM nih.gov
6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivativeA549 (Lung Cancer)MTTIC502.80 μM nih.gov
6-chloropurine nucleoside derivativeVarious (Melanoma, Lung, Ovarian, Colon)SRBGI50Micromolar range nih.gov

Modulation of Intracellular Signaling Pathways and Cellular Processes

The inhibition of key enzymes by 6-chloro-8-methyl-1H-purine derivatives leads to the modulation of various intracellular signaling pathways and cellular processes, ultimately impacting cell fate.

A significant outcome of the biological activity of 6-chloropurine derivatives is the induction of cell cycle arrest and apoptosis in cancer cells. Studies on new antitumor 6-chloropurine nucleosides have demonstrated their ability to cause a G2/M phase cell cycle arrest. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

In addition to cell cycle arrest, these compounds have been shown to induce apoptosis, or programmed cell death. nih.gov For example, a 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivative was found to induce apoptosis in A549 lung cancer cells, potentially through the intrinsic pathway. nih.gov The induction of apoptosis is a crucial mechanism for the elimination of cancer cells and is a hallmark of many effective anticancer agents. The ability of these purine derivatives to trigger apoptosis underscores their therapeutic potential. nih.govnih.gov

Interactions with Specific Receptors and Proteins

Derivatives of this compound have been investigated for their interactions with a range of proteins, indicating their potential as modulators of various cellular processes. The purine core, substituted at key positions, allows for tailored interactions with the binding sites of different proteins.

Kinases: One of the most significant target classes for purine derivatives is the protein kinase family. The ATP-binding site of kinases is naturally receptive to purine-like structures. For instance, a study on O6-cyclohexylmethylguanine derivatives, which share a 2-amino-6-substituted purine core, explored the impact of substitution at the C-8 position on their inhibitory activity against cyclin-dependent kinases (CDKs). This research revealed that while larger alkyl substituents at C-8 were poorly tolerated and led to a decrease in potency, they could induce a "reverse" binding mode where the purine ring flips 180 degrees. researchgate.net This finding is crucial as it suggests that even a small methyl group at the C-8 position of a 6-chloropurine scaffold could significantly influence its binding orientation and affinity within a kinase active site. ATP-competitive kinase inhibitors frequently form hydrogen bonds with the kinase hinge region, and the specific substitution pattern on the purine ring dictates these interactions. nih.gov

Histamine (B1213489) H3 Receptor: Substituted purines have also been identified as potent ligands for the histamine H3 receptor (H3R), a G protein-coupled receptor involved in neurotransmission. A series of N-9 substituted purines demonstrated high affinity for H3R, with some derivatives exhibiting Ki values in the low nanomolar range. nih.gov Molecular modeling studies of these compounds indicated that the purine ring plays a crucial role in enhancing affinity through hydrogen bonding with key residues, such as Tyr374, at the N-7 position of the purine core. researchgate.net This suggests that this compound derivatives could be explored for their potential as H3R antagonists or inverse agonists.

Purine Nucleoside Phosphorylase (PNP): Enzymes involved in the purine salvage pathway, such as purine nucleoside phosphorylase (PNP), are another important target. PNP is crucial for the survival of certain pathogens that cannot synthesize purines de novo. A study on 2,6-substituted purines as inhibitors of Helicobacter pylori PNP found that compounds with a 6-benzylthio-2-chloropurine structure were effective inhibitors with micromolar inhibition constants. tandfonline.com This highlights the potential for this compound derivatives to be developed as antimicrobial agents by targeting PNP.

Topoisomerase II: Substituted purine analogues have been identified as a novel class of catalytic inhibitors of topoisomerase II, an essential enzyme in DNA replication and chromosome organization. aacrjournals.org Structure-activity studies have shown that substitution at the C6 position is a key determinant for topoisomerase II inhibition. aacrjournals.org This opens the possibility that this compound derivatives could also modulate the activity of this important anticancer target.

The following table summarizes the potential protein targets for derivatives of this compound based on studies of related substituted purines.

Target ClassSpecific Target ExamplePotential Interaction
KinasesCyclin-Dependent Kinases (CDKs)ATP-competitive inhibition; C-8 substitution can alter binding mode. researchgate.net
G Protein-Coupled ReceptorsHistamine H3 Receptor (H3R)Antagonism/Inverse Agonism; purine core enhances affinity. nih.govresearchgate.net
EnzymesPurine Nucleoside Phosphorylase (PNP)Inhibition of purine salvage pathway. tandfonline.com
EnzymesTopoisomerase IICatalytic inhibition; C-6 substitution is important for activity. aacrjournals.org

Structure-Activity Relationship (SAR) Analysis for this compound Analogues

The biological activity of purine derivatives is highly dependent on the nature and position of their substituents. The 6-chloro and 8-methyl groups of the parent compound provide a foundational structure from which SAR can be systematically explored.

Influence of the 6-Chloro Group: The chlorine atom at the C-6 position is a versatile handle for chemical modification. It can be readily displaced by various nucleophiles, allowing for the synthesis of a wide range of 6-substituted purine derivatives. This position is crucial for the interaction with many biological targets. For example, in the context of topoisomerase II inhibition, substitution at the C-6 position is considered sufficient for activity. aacrjournals.org Furthermore, the 6-chloropurine moiety itself is believed to be important for the antiviral activity of certain nucleoside analogues, potentially through the inhibition of bacterial RNA polymerases. nih.gov

Impact of the 8-Methyl Group: The C-8 position of the purine ring offers another site for modification that can significantly impact biological activity. In a series of CDK inhibitors based on a 2-amino-6-substituted purine scaffold, the size of the alkyl substituent at C-8 was found to be a critical factor for potency. researchgate.net While larger groups were detrimental, smaller substituents could be accommodated and could even induce alternative binding modes. researchgate.net This suggests that the 8-methyl group in this compound is likely to influence both the steric and electronic properties of the molecule, thereby affecting its interaction with target proteins. The introduction of a methyl group at this position can alter the molecule's conformation and its ability to form key interactions within a binding pocket.

A study on 6,8,9-trisubstituted purine analogues with a phenyl group at the C-8 position highlighted their potential as anticancer agents. nih.gov This further emphasizes the importance of substitution at the C-8 position for achieving desired biological activities.

The following table outlines the general SAR principles for this compound analogues based on available data for related compounds.

Position of SubstitutionNature of SubstituentEffect on Biological Activity
C-6ChloroServes as a versatile synthetic handle and is important for activity against targets like topoisomerase II and viral polymerases. aacrjournals.orgnih.gov
C-8MethylInfluences steric and electronic properties, potentially altering binding modes and potency. The size of the substituent at this position is critical. researchgate.net
N-9Various (e.g., alkyl, aryl)Substitution at this position is common in active purine derivatives and can significantly modulate affinity for targets like the histamine H3 receptor. nih.gov

Chemical Probe Development and Target Validation Studies

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The development of chemical probes from promising bioactive compounds is a critical step in understanding their mechanism of action and validating their molecular targets.

While there are no specific reports on the use of this compound as a chemical probe, its structural features and the biological activities of its derivatives make it a promising scaffold for probe development. The versatility of the 6-chloro group allows for the introduction of reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification studies.

Strategies for Chemical Probe Development:

Affinity-based Probes: Derivatives of this compound could be synthesized with an attached affinity tag, such as biotin (B1667282). These probes can be used in pull-down experiments with cell lysates to isolate their binding partners, which can then be identified by mass spectrometry.

Activity-based Probes: For enzymatic targets, activity-based probes can be designed. These probes typically contain a reactive group that forms a covalent bond with the active site of the enzyme, allowing for its specific labeling and identification.

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, fluorescent probes can be developed to visualize the subcellular localization of the target protein or to be used in fluorescence-based binding assays. The development of an 8-arylselenium BODIPY fluorescent probe demonstrates the feasibility of modifying the purine core for such applications. rsc.org

Target Deconvolution and Validation:

Once a bioactive derivative of this compound is identified, determining its specific molecular target(s) is essential. This process, known as target deconvolution, can be achieved through several methods:

Chemical Proteomics: This approach uses chemical probes in combination with mass spectrometry to identify the proteins that interact with the small molecule. Techniques like Capture Compound Mass Spectrometry (CCMS) can be employed for the unbiased, proteome-wide identification of protein targets. criver.com

Genetic Approaches: Genetic screening methods, such as those using CRISPR-based libraries, can identify genes that are essential for the activity of a small molecule. nih.gov For example, a loss-of-function screen can enrich for cells in which the drug's target has been knocked out, thereby revealing its identity. nih.gov

Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence of a ligand. A drug binding to its target will typically increase the target's thermal stability, which can be detected by mass spectrometry. This technique can be used for large-scale target deconvolution. researchgate.net

The validation of a potential target is a crucial step to confirm that the observed biological effect of the compound is indeed mediated through that target. nih.gov This can be achieved through techniques such as gene knockout or knockdown of the proposed target, which should render the cells resistant to the compound.

The table below summarizes potential approaches for the development and use of this compound derivatives as chemical probes.

Probe TypeModification StrategyApplication
Affinity ProbeAttachment of biotin at the C-6 position.Pull-down assays for target identification.
Fluorescent ProbeConjugation of a fluorophore at the C-6 or C-8 position.Cellular imaging and binding assays.
Photoaffinity ProbeIntroduction of a photoreactive group.Covalent labeling of target proteins upon UV irradiation.

Advanced Computational and Chemoinformatics Approaches for 6 Chloro 8 Methyl 1h Purine Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. laurinpublishers.com This method is particularly valuable in drug discovery for modeling the interaction between a small molecule ligand, such as 6-chloro-8-methyl-1H-purine, and a protein target. The primary goal of docking is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction (e.g., in kcal/mol). jbcpm.com

In the context of this compound, docking studies would be employed to screen for potential protein targets and to understand the structural basis of its activity. The purine (B94841) scaffold is a well-known "privileged structure" that interacts with a wide range of biological targets, most notably protein kinases. Docking simulations can elucidate how the compound fits into the ATP-binding pocket of various kinases. Key interactions typically involve hydrogen bonds between the purine's nitrogen atoms and backbone residues of the kinase hinge region, as well as hydrophobic interactions involving the methyl and chloro substituents.

For instance, studies on related purine analogues have demonstrated specific binding modes. The docking of pyrazolo[1,5-a]pyrimidine (B1248293) analogues into the active sites of cyclin-dependent kinases (CDK2 and CDK9) revealed crucial hydrogen bonds with residues like Leu83 and His84, contributing to their inhibitory activity. researchgate.net Similarly, docking of 8-aryl caffeine (B1668208) derivatives has been used to explore interactions within enzyme or receptor active sites. researchgate.net For this compound, the chlorine atom at the 6-position and the methyl group at the 8-position would significantly influence its binding profile, governing both steric fit and electronic interactions within the protein's binding pocket. nih.gov

Table 1: Illustrative Molecular Docking Results for Purine Analogues Against Protein Kinases.
CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Pyrazolo[1,5-a]pyrimidine 5aCDK2-12.54Leu83, His84
CAN508 (Reference)CDK2-11.72Asp145, Leu83
Pyrazolo[1,5-a]pyrimidine 5aCDK9-10.33Cys106, Asp167
CAN508 (Reference)CDK9-10.05Cys106, Asp167
This table presents example docking scores and interactions for purine analogues against CDK targets, demonstrating the type of data generated from such studies. Data adapted from Dweedar HE et al., 2023. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules are correlated with changes in their activity. A QSAR model is a mathematical equation that relates descriptors of molecular structure (e.g., lipophilicity, electronic properties, size) to an experimental outcome, such as inhibitory potency (IC50).

For a series of derivatives of this compound, a QSAR study would be invaluable for identifying the key molecular features that govern their biological activity. To build a reliable QSAR model, researchers first generate a dataset of analogues with measured activities. Then, a wide range of molecular descriptors is calculated for each compound. These can include:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular weight, volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Indices describing molecular connectivity and shape.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) are then used to build a model that can predict the activity of new, unsynthesized compounds. nih.govpreprints.org For example, a QSAR study on pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors successfully developed a predictive model using lipophilic, geometric, and physicochemical descriptors. nih.gov Such a model for this compound derivatives could reveal, for instance, that increasing the hydrophobicity at a certain position enhances activity, while bulky substituents at another position are detrimental. This information provides a rational basis for designing more potent compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, particularly atoms, molecules, and the solid state. ijcce.ac.ir DFT has become a popular and versatile tool in chemistry for calculating a wide range of molecular properties with high accuracy. For this compound, DFT calculations can provide deep insights into its intrinsic electronic characteristics, which are fundamental to its reactivity and interactions.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, indicating potential for significant intramolecular charge transfer. nih.gov DFT calculations for this compound would determine the energies and spatial distributions of its HOMO and LUMO. This analysis would reveal which parts of the molecule are most susceptible to electrophilic or nucleophilic attack. For example, in many purine systems, the HOMO is distributed over the purine ring system, while the LUMO's location can be influenced by electron-withdrawing or -donating substituents. This information is critical for predicting reaction mechanisms and understanding non-covalent interactions, such as π–π stacking with protein residues. nih.gov

Table 2: Representative FMO Data from DFT Calculations for a Purine Analogue.
ParameterEnergy (eV)
HOMO Energy-6.39
LUMO Energy-3.51
HOMO-LUMO Gap (ΔE)2.88
Chemical Potential (μ)-4.95
Chemical Hardness (η)1.44
This table shows example electronic properties calculated using DFT for Dinaphthodiospyrol S, an inhibitor of the purine-metabolizing enzyme xanthine (B1682287) oxidase. It illustrates the typical parameters obtained from such an analysis. Data adapted from Bibi et al., 2023. nih.gov

DFT calculations are highly effective at predicting various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. acs.org By calculating the vibrational frequencies, researchers can assign experimental IR and Raman bands to specific molecular motions, confirming the compound's structure. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, providing a theoretical benchmark to compare with experimental data.

Furthermore, DFT can be used to explore the conformational landscape of a molecule. For this compound, this would involve analyzing the rotational barrier of the methyl group and determining the most stable tautomeric form (e.g., N7-H vs. N9-H). While the N9-H tautomer is common for many purines, substituents can alter the energetic preference. Understanding the dominant tautomer and its conformational preferences is crucial, as it directly impacts the geometry of the molecule that interacts with a biological target. acs.org

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rutgers.edu MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the system evolves. This technique is used to study the conformational stability of a ligand-protein complex, the role of solvent molecules, and the kinetics of binding and unbinding events. nih.gov

For a complex of this compound bound to a protein target (identified through docking), an MD simulation would reveal its stability within the binding pocket. Key analyses from an MD trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over time. A stable RMSD indicates that the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation, confirming their importance for binding affinity.

MD simulations can also provide insights into the binding kinetics (kon and koff rates), which are often more predictive of a drug's efficacy than binding affinity alone. Studies on other purine analogues binding to enzymes like purine nucleoside phosphorylase (PNP) have used MD to elucidate the entire binding mechanism, identifying different binding pathways and key transient interactions that lead to the final stable complex. nih.gov

Virtual Screening and Lead Optimization Strategies for this compound Derivatives

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. bjmu.edu.cn This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. enamine.net Starting with this compound as a core scaffold, virtual screening can be used to explore a vast chemical space of potential derivatives.

The process typically involves creating a virtual library by computationally adding various substituents at accessible positions on the purine ring (e.g., at the N9 position or by replacing the chlorine at C6). This library of derivatives is then screened against a protein target using high-throughput molecular docking. researchgate.net The top-scoring compounds, predicted to have the highest binding affinities, are selected for further analysis.

Following the initial virtual screen, lead optimization strategies are employed. This involves a more detailed computational analysis of the most promising hits. Techniques like MD simulations and free energy calculations (e.g., MM/PBSA) are used to refine the binding affinity predictions and ensure the stability of the proposed complexes. The insights gained from QSAR and DFT studies are also integrated at this stage to guide the design of second-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. This iterative cycle of design, computational evaluation, and synthesis is central to modern lead optimization efforts. u-strasbg.fr

Fragment-Based Drug Design (FBDD) Methodologies

Fragment-Based Drug Design (FBDD) has emerged as a highly effective strategy for the discovery of lead compounds. nih.gov This approach begins with the screening of low-molecular-weight fragments (typically <300 Da) to identify those that bind, albeit weakly, to the target protein. nih.gov These initial hits serve as starting points for the rational design of more potent molecules through a process of fragment evolution, which can involve growing, linking, or merging fragments. frontiersin.org

In the context of this compound research, FBDD offers a powerful avenue for developing novel inhibitors, particularly for protein kinases, a class of enzymes frequently targeted by purine-based compounds. nih.govnih.gov The purine scaffold itself can be considered a privileged fragment due to its inherent ability to interact with the ATP-binding site of kinases.

Fragment Screening and Hit Identification:

A typical FBDD campaign targeting a specific kinase would involve screening a library of diverse, low-molecular-weight fragments against the protein. Sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are employed to detect these weak binding events. frontiersin.orgnih.gov

For instance, a fragment library could be screened against a kinase of interest, and fragments that bind to the ATP-binding pocket would be identified. The this compound core could be a key fragment in such a library, or fragments could be identified that bind in proximity to a docked this compound molecule, suggesting opportunities for fragment linking.

Fragment Evolution Strategies:

Once fragment hits are identified and their binding modes are characterized, typically through X-ray crystallography, the process of evolving these fragments into more potent, lead-like molecules begins. rsc.org

Fragment Growing: This strategy involves extending a bound fragment to pick up additional interactions with the target protein. For example, if the 8-methyl group of this compound is oriented towards a solvent-exposed region of the binding site, medicinal chemists could computationally model the addition of various substituents to this position to engage with nearby amino acid residues.

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target protein, they can be connected by a chemical linker to create a single, more potent molecule. Computational modeling plays a crucial role in designing a linker of the appropriate length and geometry.

Fragment Merging: In this approach, two or more overlapping fragments that bind to the same region of the target are combined into a single molecule that incorporates the key interacting features of each.

The following interactive data table illustrates a hypothetical fragment growing strategy starting from the this compound scaffold to enhance binding affinity to a target kinase.

Compound IDModification at 8-positionPredicted Binding Affinity (Kd, &micro;M)Key Interactions
Parent Fragment-CH3500H-bond with hinge region
Analog 1-CH2CH3350H-bond with hinge, minor hydrophobic contact
Analog 2-CH2OH150H-bond with hinge, H-bond with catalytic loop
Analog 3-CH2NH2120H-bond with hinge, ionic interaction with acidic residue

Application of Artificial Intelligence and Machine Learning in Purine Chemistry and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical and biological datasets. longdom.org In the context of this compound research, these technologies can be applied to various stages of the drug development pipeline, from predicting the biological activity of novel derivatives to optimizing their pharmacokinetic properties. zenodo.orgresearchgate.net

Predictive Modeling of Bioactivity:

Machine learning models, such as Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNNs), can be trained on datasets of known purine derivatives and their corresponding biological activities to predict the potency of new, untested compounds. zenodo.org These models learn the complex relationships between the chemical structure of a molecule and its biological effect, allowing for the in silico screening of large virtual libraries of this compound analogs. nih.gov This can help prioritize which compounds to synthesize and test in the laboratory, saving significant time and resources.

For example, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict the inhibitory activity of this compound derivatives against a specific kinase. The model would be trained on a dataset of known purine inhibitors and their IC50 values, and would use molecular descriptors (e.g., physicochemical properties, topological indices) as input features.

De Novo Drug Design:

Generative AI models can be used to design entirely new molecules with desired properties. These models can be trained on the structural features of known active compounds, including purine-based inhibitors, and then used to generate novel scaffolds that are predicted to have high affinity and selectivity for a particular target. This approach can lead to the discovery of compounds with novel chemical structures and improved pharmacological profiles.

ADMET Prediction:

A major challenge in drug discovery is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Machine learning models can be trained to predict these properties based on the chemical structure of a molecule. greenstonebio.com By using these models to assess the ADMET profiles of this compound derivatives early in the discovery process, researchers can identify and address potential liabilities before significant resources are invested.

The following interactive data table provides a hypothetical example of how a machine learning model could be used to predict the ADMET properties of a series of this compound analogs.

Compound IDStructurePredicted Aqueous Solubility (logS)Predicted Caco-2 Permeability (logPapp)Predicted hERG Inhibition (pIC50)
ParentThis compound-2.5-5.24.1
Analog A(Structure with polar group)-1.8-5.54.3
Analog B(Structure with lipophilic group)-3.1-4.85.2
Analog C(Optimized structure)-2.1-5.04.5

Comprehensive Analytical and Spectroscopic Characterization of 6 Chloro 8 Methyl 1h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: In ¹H NMR spectroscopy of 6-chloro-8-methyl-1H-purine, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The methyl group (-CH₃) at the C8 position would typically appear as a sharp singlet in the upfield region of the spectrum. The proton on the C2 carbon of the purine (B94841) ring would resonate as a singlet in the aromatic or downfield region. The N-H proton of the imidazole (B134444) portion of the purine ring can be broad and its chemical shift may vary depending on the solvent and concentration, though it is also expected in the downfield region. While specific spectral data for this exact compound is not widely published, data for a related compound, 6-chloro-9-methylpurine, can provide illustrative context for the expected chemical shifts of the purine ring protons. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would yield a distinct signal. The spectrum would show signals for the five carbons of the purine core and one signal for the methyl carbon. The carbons bonded to electronegative atoms like chlorine and nitrogen (C6, C2, C4, C5, C8) would be found further downfield compared to the methyl carbon. The C6 carbon, being directly attached to a chlorine atom, would be significantly deshielded. The signal for the C8-methyl carbon would appear at the highest field (lowest ppm value). Spectroscopic data repositories indicate the existence of ¹³C NMR data for this compound, which is crucial for confirming the carbon framework. chemicalbook.com

Interactive Data Table: Expected NMR Resonances for this compound

Nucleus Atom Type Expected Chemical Shift (ppm) Multiplicity
¹H C2-H Downfield (Aromatic region) Singlet
¹H C8-CH₃ Upfield (Aliphatic region) Singlet
¹H N-H Very Downfield, potentially broad Singlet
¹³C C 2 Downfield Singlet
¹³C C 4 Downfield Singlet
¹³C C 5 Downfield Singlet
¹³C C 6 Downfield (deshielded by Cl) Singlet
¹³C C 8 Downfield Singlet

Note: The exact chemical shifts can vary based on the solvent used and other experimental conditions.

Mass Spectrometry Techniques (MS, HRMS, LC-MS, GC-MS) for Compound Verification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

MS and HRMS: For this compound (C₆H₅ClN₄), the nominal molecular weight is 168.58 g/mol . nist.gov In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 168. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed for the molecular ion, with a primary peak at m/z 168 ([M]⁺) and a secondary peak at m/z 170 ([M+2]⁺) with approximately one-third the intensity. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement (e.g., to four or more decimal places), allowing for the unambiguous determination of the elemental formula. guidechem.com

LC-MS and GC-MS: Coupling chromatography with mass spectrometry allows for the separation of a mixture before analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile and thermally stable purines, often after derivatization to increase volatility. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for analyzing purine derivatives, as it can handle less volatile and more polar compounds directly. spectrabase.com In the context of this compound, LC-MS would be the preferred method to confirm its molecular weight and assess its purity by detecting and identifying any potential impurities or degradation products.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Technique Ion Expected m/z Significance
MS [M]⁺ (with ³⁵Cl) 168 Molecular Ion
MS [M+2]⁺ (with ³⁷Cl) 170 Isotopic peak confirming presence of one Cl atom

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a compound. The National Institute of Standards and Technology (NIST) has cataloged an IR spectrum for this compound. nist.gov

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretch: A moderate to broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond in the imidazole ring.

C-H Stretch: Absorptions just above 3000 cm⁻¹ for the aromatic C-H stretch (at C2) and just below 3000 cm⁻¹ for the aliphatic C-H stretches of the methyl group.

C=N and C=C Stretch: A series of sharp, medium-to-strong bands in the 1400-1650 cm⁻¹ region, characteristic of the purine ring system's double bonds.

C-Cl Stretch: A strong absorption band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Interactive Data Table: Key IR Absorptions for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Imidazole Ring 3200-3500
C-H Stretch (Aromatic) Purine Ring C-H > 3000
C-H Stretch (Aliphatic) Methyl Group < 3000
C=N / C=C Stretch Purine Ring System 1400-1650

Advanced Chromatographic Methods for Separation and Quantification (HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are premier techniques for separating, identifying, and quantifying components in a mixture. These methods are essential for assessing the purity of this compound and for developing quantitative assays.

A typical purity assessment would employ a reversed-phase HPLC method. In this setup, the stationary phase would likely be a C18 column, which is nonpolar. The mobile phase would be a polar mixture, such as methanol/water or acetonitrile/water, often with a buffer to control the pH and ensure consistent ionization of the purine. The components are separated based on their polarity, with the more polar compounds eluting first. A UV detector is commonly used for purine analysis, as the purine ring system strongly absorbs UV light. UHPLC, using columns with smaller particles, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. While specific methods for this compound are not detailed in the literature, methods developed for other chloropurines and purine analogues serve as a strong foundation for method development. spectrabase.com

Solid-State Characterization Techniques (e.g., X-ray Powder Diffractometry)

Solid-state characterization is crucial for understanding the macroscopic properties of a crystalline material. X-ray Powder Diffractometry (XRPD) is a primary technique used for this purpose. It provides information about the crystalline structure, phase purity, and polymorphism of a solid sample.

An XRPD analysis of a solid sample of this compound would produce a unique diffraction pattern, which serves as a "fingerprint" for its specific crystalline form. This pattern, consisting of diffraction peaks at specific angles (2θ), can be used to:

Confirm the identity of the crystalline material by comparing it to a reference pattern.

Assess the purity of a crystalline sample, as different crystalline phases (polymorphs) or impurities will produce their own distinct patterns.

Provide information on the degree of crystallinity of the material.

Thermoanalytical Studies for Thermal Stability and Decomposition Pathways

Thermoanalytical techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. For this compound, a TGA experiment would reveal its thermal stability and decomposition profile. The resulting thermogram would show the temperature at which decomposition begins and the percentage of mass lost at each stage. This information is critical for determining the compound's upper-temperature limit for storage and handling.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would show endothermic or exothermic events. A sharp endothermic peak would indicate the melting point of the crystalline solid, providing a key measure of its purity. Other transitions, such as polymorphic phase changes, could also be detected. Together, TGA and DSC provide a comprehensive picture of the thermal behavior of the compound.

Emerging Research Directions and Future Prospects for 6 Chloro 8 Methyl 1h Purine

Design and Synthesis of Next-Generation Purine (B94841) Analogues with Tuned Biological Profiles

The core of advancing purine-based therapeutics lies in the strategic design and synthesis of new analogues. The 6-chloro-8-methyl-1H-purine molecule is an exemplary foundational structure for this purpose. The chlorine atom at the C6 position is a key functional group that readily undergoes nucleophilic aromatic substitution, enabling the introduction of a wide array of substituents. nih.govredalyc.org This chemical reactivity allows medicinal chemists to systematically alter the molecule's properties to achieve a desired biological effect.

By modifying the groups at the C6 and N9 positions, researchers can create libraries of compounds with varied electronic, steric, and pharmacokinetic profiles. researchgate.net For instance, introducing different amine, alkoxy, or thioether groups at the C6 position can modulate the compound's binding affinity and selectivity for specific biological targets. redalyc.orgnih.gov Similarly, substitutions at the N9 position can influence solubility, cell permeability, and metabolic stability. This targeted approach aims to develop "tuned" analogues with enhanced potency against disease targets while minimizing off-target effects. One study detailed the synthesis of 6-methyl-7-substituted-7-deaza purine nucleoside analogs, identifying compounds with potent anti-influenza A activity. nih.gov Another research effort resulted in novel 6,8,9-trisubstituted purine analogues that demonstrated significant cytotoxic activity against human cancer cells. nih.gov

Table 1: Synthetic Strategies for Modifying this compound and Their Rationale

Modification Site Synthetic Reaction Rationale for Modification Potential Outcome
C6 Position Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiols Introduce diverse functional groups to explore structure-activity relationships (SAR). Enhanced binding affinity, improved selectivity for target protein.
N9 Position Alkylation, Arylation Modify physicochemical properties like solubility and cell permeability. Improved pharmacokinetic profile (ADME properties).
C8 Position (Methyl Group) Modification or replacement Fine-tune steric and electronic properties of the purine core. Altered target binding or metabolic stability.
Purine Core Bioisosteric replacement (e.g., deazapurines) Change core scaffold to explore new chemical space and patentability. Novel mechanism of action, evasion of resistance mechanisms. nih.gov

Synergistic Integration of Computational and Experimental Methodologies

The modern drug discovery process heavily relies on the synergy between computational modeling and experimental validation. For purine analogues derived from this compound, this integration is critical for rational design and optimization. Computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are employed to predict how newly designed molecules will interact with their biological targets. researchgate.netnih.gov

Molecular docking simulations, for example, can model the binding of a purine derivative within the active site of a protein, such as a kinase, providing insights into the key interactions that confer inhibitory activity. researchgate.net This allows researchers to prioritize which compounds to synthesize, saving time and resources. nih.gov QSAR models build mathematical relationships between the chemical structures of a series of purine analogues and their measured biological activities. tandfonline.comresearchgate.net These models help identify which molecular features are most important for potency and can predict the activity of yet-unsynthesized compounds. nih.gov

The predictions from these in silico models are then tested through the actual synthesis and biological evaluation of the prioritized compounds. The experimental data generated feeds back into the computational models, refining their accuracy and predictive power in an iterative cycle. This synergistic loop accelerates the journey from a starting scaffold like this compound to a potent and selective drug candidate.

Table 2: The Integrated Computational-Experimental Workflow

Stage Computational Method Objective Experimental Validation
1. Hit Identification Virtual Screening / Molecular Docking Identify initial purine derivatives likely to bind to a specific target. Synthesis of top-scoring compounds and initial biological screening.
2. Lead Optimization 3D-QSAR, Free Energy Perturbation (FEP) Predict the activity of new analogues and guide structural modifications to improve potency. Synthesis of designed analogues and detailed dose-response assays (e.g., IC50 determination). researchgate.netnih.gov
3. Mechanism of Action Molecular Dynamics (MD) Simulations Understand the dynamic behavior of the ligand-protein complex and the stability of binding. nih.gov Biophysical assays (e.g., SPR) to confirm binding kinetics and X-ray crystallography to determine the binding mode.

Identification of Novel Biological Targets for Purine-Based Chemical Entities

The structural similarity of the purine core to endogenous nucleobases like adenine (B156593) and guanine (B1146940) makes it a "privileged scaffold" in medicinal chemistry. This means that purine derivatives have an inherent propensity to interact with a wide range of biological targets, particularly enzymes that utilize purine-based cofactors like ATP. nih.govwikipedia.org While protein kinases are a well-established target class for purine inhibitors, emerging research is focused on identifying novel targets for compounds derived from scaffolds such as this compound.

Key target classes that continue to be explored include:

Protein Kinases: Dysregulation of kinases is a hallmark of cancer and inflammatory diseases. Libraries of purine derivatives are frequently screened against panels of kinases to identify selective inhibitors. medchemexpress.comselleckchem.comselleckchem.com

Topoisomerases: These enzymes are essential for DNA replication and are validated targets for anticancer drugs. Certain substituted purines have been identified as catalytic inhibitors of topoisomerase II. aacrjournals.org

Heat Shock Proteins (HSPs): Proteins like Hsp90 are molecular chaperones that are often overexpressed in cancer cells, making them attractive therapeutic targets.

Riboswitches: These are structured RNA domains in bacteria that can bind directly to small molecules to regulate gene expression, presenting a novel target for antimicrobial agents. researchgate.net

Target identification strategies often involve phenotypic screening, where libraries of purine analogues are tested for their effects on cells or organisms without a preconceived target. Once a compound with a desirable effect is found, techniques like chemical proteomics are used to "pull out" and identify its specific protein target.

Development of High-Throughput Screening (HTS) Assays for Purine Derivatives

To efficiently explore the vast chemical space made possible by scaffolds like this compound, high-throughput screening (HTS) is indispensable. HTS allows for the rapid testing of tens of thousands of compounds against a specific biological target or in a cell-based model. enamine.netnih.gov The development of robust and miniaturized HTS assays is a critical step in the drug discovery pipeline for purine derivatives.

These assays can be broadly categorized:

Biochemical Assays: These assays measure the direct effect of a compound on a purified target protein, such as an enzyme. For kinases, common HTS assays detect the product of the kinase reaction, either ADP or the phosphorylated substrate. bellbrooklabs.com

Cell-Based Assays: These assays measure the effect of a compound on a cellular process, such as cell viability, apoptosis, or the activation of a specific signaling pathway. ku.edu They provide a more physiologically relevant context than biochemical assays.

The amenability of this compound to combinatorial synthesis makes it an ideal starting point for generating the large and diverse compound libraries needed for HTS campaigns. ku.edustanford.eduthermofisher.com Hits identified from these primary screens are then subjected to a cascade of secondary and orthogonal assays to confirm their activity, determine their potency and selectivity, and eliminate false positives. bellbrooklabs.com

Table 3: High-Throughput Screening Assays for Purine Derivatives

Assay Type Principle Example Application Throughput
Biochemical (Enzymatic) Measures inhibition of a purified enzyme (e.g., kinase). Detection can be based on fluorescence, luminescence, or FRET. enamine.net Screening a purine library for inhibitors of a specific cancer-related kinase. High (10,000s of compounds/day)
Cell Viability Assay Measures the number of living cells after compound treatment (e.g., using MTT or CellTiter-Glo). Identifying purine derivatives that are selectively toxic to cancer cells. High
Reporter Gene Assay Measures the activity of a specific signaling pathway by linking it to the expression of a reporter protein (e.g., luciferase). Screening for purine analogues that modulate a pathway involved in inflammation. High
High-Content Screening (HCS) Automated microscopy and image analysis to measure multiple cellular parameters simultaneously. Assessing the effects of purine derivatives on cell morphology, protein localization, and apoptosis markers. Medium to High

Innovations in Analytical Techniques for Complex Purine Mixtures

The synthesis and screening of purine derivatives generate complex mixtures that require sophisticated analytical techniques for characterization, purification, and quantification. Innovations in analytical chemistry are crucial for ensuring the quality of compounds and for understanding their metabolic fate.

Key analytical techniques include:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorse techniques for separating individual compounds from reaction mixtures or biological samples. researchgate.netnih.gov UHPLC offers higher resolution and faster analysis times compared to traditional HPLC. chromatographyonline.comresearchgate.net

Mass Spectrometry (MS): When coupled with HPLC/UHPLC (LC-MS), mass spectrometry provides highly sensitive detection and accurate mass measurements, which are essential for confirming the identity of synthesized compounds and identifying their metabolites. nih.govmdpi.com High-resolution mass spectrometry (HRMS) is particularly powerful for elucidating the elemental composition of unknown molecules. symc.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for elucidating the precise chemical structure of newly synthesized purine analogues, confirming the position of substituents on the purine ring.

These advanced techniques are essential for overcoming challenges such as separating closely related isomers, quantifying trace-level metabolites in complex biological matrices, and providing the rigorous structural confirmation required for drug development. nih.govmdpi.comfrontiersin.org

Table 4: Key Analytical Techniques in Purine Research

Technique Primary Function Information Provided Application Example
UHPLC Separation Retention time, purity assessment of a sample. Separating a target purine analogue from starting materials and byproducts. chromatographyonline.com
LC-MS/MS Separation, Identification, Quantification Molecular weight of compounds, fragmentation patterns for structural clues, and precise quantification in complex matrices. mdpi.com Quantifying a purine drug candidate and its metabolites in a plasma sample.
HRMS High-Accuracy Identification Highly accurate mass measurement, allowing for the determination of the elemental formula. Confirming the identity of a novel synthesized purine derivative. symc.edu.cn
NMR Structure Elucidation Detailed 3D structural information, connectivity of atoms. Unambiguously confirming the structure of a new 6,8,9-trisubstituted purine.

Q & A

Q. What are the optimized synthetic routes for 6-chloro-8-methyl-1H-purine, and how can reaction conditions be systematically evaluated?

A methodological approach involves:

  • Stepwise variation of parameters : Adjust temperature, solvent polarity (e.g., THF, DMF), and catalysts (e.g., NaH, Pd-based systems) to optimize yield .
  • Spectroscopic validation : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity, particularly at the 6- and 8-positions, and monitor by-products via HPLC .
  • Purification protocols : Compare recrystallization (e.g., ethanol/water mixtures) vs. column chromatography (silica gel, chloroform/methanol gradients) for purity >95% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?

  • Core techniques :
    • NMR : 1H^1H-NMR (δ 8.5–8.7 ppm for purine protons), 13C^{13}C-NMR (δ 150–160 ppm for C6-Cl) .
    • IR : Validate C-Cl stretching (650–750 cm1^{-1}) and methyl group vibrations (2850–2960 cm1^{-1}) .
  • Cross-lab validation : Share raw spectral data (e.g., FID files) with collaborators to reduce instrument-specific artifacts .

Q. How can the stability of this compound under varying storage conditions be assessed?

  • Accelerated degradation studies : Expose the compound to UV light, humidity (40–80% RH), and temperature extremes (4°C to 50°C) for 4–12 weeks .
  • Analytical endpoints : Monitor decomposition via HPLC-MS (e.g., loss of parent ion m/z 186.6) and quantify hydrolytic by-products (e.g., 8-methylhypoxanthine) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Meta-analysis framework :
    • Data normalization : Adjust for assay variability (e.g., IC50_{50} values in enzyme inhibition assays using standardized substrate concentrations) .
    • Controlled replication : Repeat key studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes in conflicting target proteins (e.g., kinase vs. phosphatase families) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations : Use Gaussian09 to model transition states and activation energies for Cl substitution at C6 (e.g., comparing SNAr vs. radical pathways) .
  • Solvent effects : Simulate reaction trajectories in polar aprotic (DMSO) vs. protic (methanol) solvents to guide experimental design .

Q. What methodologies quantify the compound’s interactions with biomacromolecules (e.g., DNA/RNA/proteins)?

  • Biophysical assays :
    • Isothermal titration calorimetry (ITC) : Measure binding constants (Kd_d) for purine-protein interactions .
    • Fluorescence quenching : Track Trp/Tyr residue perturbations in target enzymes (e.g., xanthine oxidase) .
  • Competitive binding studies : Use 19F^{19}F-NMR with fluorinated analogs to map binding site occupancy .

Methodological Guidelines for Data Reporting

  • Reproducibility checklist :
    • Document exact molar ratios, reaction times, and purification gradients .
    • Report spectral acquisition parameters (e.g., NMR pulse sequences, IR resolution) .
  • Contradiction analysis : Use funnel plots or sensitivity analysis to assess bias in published data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.